Product packaging for 2,2-Dimethyl-1,3-dioxan-5-one(Cat. No.:CAS No. 74181-34-3)

2,2-Dimethyl-1,3-dioxan-5-one

Cat. No.: B043941
CAS No.: 74181-34-3
M. Wt: 130.14 g/mol
InChI Key: ASFQDNDZFGFMMP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxan-5-one is a highly valuable chiral synthon and protected form of glyceraldehyde, extensively utilized in asymmetric organic synthesis. Its primary research value lies in its role as a versatile building block for the construction of complex natural products and pharmaceuticals, particularly those requiring defined stereocenters. The compound's rigid, acetal-protected structure presents a differentiated carbonyl and hydroxyl group, allowing for selective functionalization. Researchers employ it in the stereoselective synthesis of sugars, nucleosides, and polyketide fragments. Its mechanism of action in synthesis stems from its ability to induce diastereoselectivity in subsequent reactions, such as alkylations, aldol reactions, and reductions, by leveraging the inherent chirality of the molecule. This makes it an indispensable tool for medicinal chemists and synthetic organic chemists exploring new routes to chiral molecules, investigating structure-activity relationships (SAR), and developing novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B043941 2,2-Dimethyl-1,3-dioxan-5-one CAS No. 74181-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dioxan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFQDNDZFGFMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369767
Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74181-34-3
Record name 2,2-Dimethyl-1,3-dioxan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dioxan-5-one
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Significance As a Dihydroxyacetone Dha Equivalent Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, nature often utilizes dihydroxyacetone phosphate (B84403) (DHAP) as a fundamental three-carbon (C3) building block in enzyme-catalyzed aldol (B89426) reactions for the biosynthesis of carbohydrates. researchgate.netplos.org The chemical equivalent of DHAP is dihydroxyacetone (DHA), an achiral ketotriose that has been successfully employed as a versatile C3 synthon for the asymmetric synthesis of various complex molecules. researchgate.net 2,2-Dimethyl-1,3-dioxan-5-one functions as a protected derivative of DHA, offering significant advantages in stereoselective reactions.

The protected nature of this compound makes it a versatile building block for the synthesis of a wide array of important organic compounds, including carbohydrates, sphingolipids, and natural products derived from polyketides. Its steric and electronic properties allow it to act as a nucleophilic donor in asymmetric organocatalytic reactions, such as stereoselective aldol reactions, when used in the presence of chiral catalysts like (S)- or (R)-proline.

A notable application of this synthon is its conversion to the corresponding SAMP-hydrazone, which has proven to be an excellent platform for asymmetric alkylations. thieme-connect.com This methodology allows for the introduction of various electrophiles at the α-position with a high degree of stereocontrol. thieme-connect.com The resulting mono- or α,α′-disubstituted dioxanones can then be cleaved to reveal the protected ketodiols with excellent diastereomeric and enantiomeric excesses. researchgate.netthieme-connect.com This approach has been instrumental in the total synthesis of natural products such as (+)-frontalin and L-threosphingosine. thieme-connect.com

Furthermore, the proline-catalyzed aldol reaction of this compound with chiral aldehydes has been investigated, demonstrating that synthetically useful levels of diastereoselectivity can be achieved. researchgate.net This has been successfully applied to the efficient synthesis of medicinally relevant azasugars. researchgate.net The compound has also been utilized in cascade annulations for the convergent synthesis of highly oxygenated cyclohexanes, which are core structures in complex natural products like (±)-tetrodotoxin. researchgate.net

Key Applications in Complex Molecule Synthesis:

ApplicationReactant(s)Key TransformationProduct Class
Asymmetric AlkylationSAMP-hydrazone derivative, various electrophilesAsymmetric α-alkylationChiral protected ketodiols
Aldol ReactionChiral aldehydes, Proline catalystStereoselective aldol additionAzasugars, Polyketide precursors
Cascade Annulationβ-(hetero)aryl-α-nitro-α,β-enals[3+3] annulationHighly oxygenated cyclohexanes
Natural Product SynthesisVarious reagents and multi-step sequencesTotal synthesis(+)-Frontalin, L-threosphingosine, (±)-tetrodotoxin

Historical Context of 1,3 Dioxanone Chemistry in Asymmetric Transformations

Convergent Synthesis from Tris(hydroxymethyl)aminomethane

A notable synthetic route to this compound begins with the readily available starting material, tris(hydroxymethyl)aminomethane. chemicalbook.com This convergent approach involves a two-step process: the protection of the diol functionality followed by oxidative cleavage.

Optimized Procedures and Yield Considerations

The initial step involves the protection of the 1,3-diol of tris(hydroxymethyl)aminomethane as a ketal. This is typically achieved by reacting it with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in a suitable solvent like dimethylformamide (DMF). chemicalbook.com This reaction proceeds at room temperature and, after purification, yields the intermediate 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane. A reported procedure starting with 159 mmol of tris(hydroxymethyl)aminomethane afforded the protected intermediate in 78% yield. chemicalbook.com

The subsequent step is the oxidative cleavage of the amino alcohol to the ketone. This transformation is effectively carried out using sodium periodate (B1199274) (NaIO4) in an aqueous solution buffered with potassium dihydrogenphosphate (KH2PO4). The reaction is typically performed at a low temperature (0 °C) and then allowed to warm to room temperature. This crucial step has been shown to produce this compound in a high yield of 91%. chemicalbook.com

Table 1: Optimized Procedure for the Synthesis of this compound from Tris(hydroxymethyl)aminomethane. chemicalbook.com

StepReactantsReagents & ConditionsProductYield
1 Tris(hydroxymethyl)aminomethane2,2-Dimethoxypropane, p-toluenesulfonic acid monohydrate, DMF, room temperature2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane78%
2 2,2-Dimethyl-5-amino-5-hydroxymethyl-1,3-dioxaneSodium periodate, potassium dihydrogenphosphate, water, 0 °C to room temperatureThis compound91%

Role of Oxidative Cleavage in Preparative Routes

The oxidative cleavage of the vicinal amino alcohol is a pivotal transformation in this synthetic sequence. chemicalbook.com Sodium periodate is a highly selective reagent for the cleavage of 1,2-diols and related compounds, including α-amino alcohols. The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the corresponding carbonyl compounds. In this specific synthesis, the carbon-carbon bond between the amino-substituted carbon and the hydroxymethyl-bearing carbon is cleaved, directly affording the desired ketone, this compound. chemicalbook.com The use of buffered conditions helps to maintain the pH of the reaction mixture, which is important for the stability of both the starting material and the product. This method provides a clean and high-yielding route to the target molecule, avoiding harsh conditions that could lead to the decomposition of the dioxane ring. chemicalbook.comgithub.com

In Situ Generation Techniques for 1,3-Dioxan-5-one (B8718524) Derivatives from Trialkoxyalkanes and Dihydroxyacetone Dimer

An alternative and efficient approach involves the in situ generation of 1,3-dioxan-5-one derivatives. researchgate.netresearchgate.net This method circumvents the need for stepwise procedures that often require an excess of reagents. researchgate.netresearchgate.net In this technique, various derivatives of 1,3-dioxan-5-one are synthesized by reacting trialkoxyalkanes with dihydroxyacetone dimer in the presence of an acid catalyst, such as acetic acid. researchgate.netresearchgate.net

This in situ generation is particularly useful as the resulting 1,3-dioxan-5-one derivatives can be directly used in subsequent reactions within the same pot. For instance, they can be reacted with aromatic aldehydes in the presence of a catalytic amount of pyrrolidine (B122466) to produce bischalcones in high yields and within short reaction times. researchgate.netresearchgate.net This one-pot procedure streamlines the synthesis of complex molecules derived from 1,3-dioxan-5-ones.

Synthesis of 2-Substituted-1,3-dioxan-5-ones from Tris(hydroxymethyl)nitromethane (B93346)

A general synthetic route for 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones utilizes tris(hydroxymethyl)nitromethane as the starting material. researchgate.netcdnsciencepub.comgrafiati.comcdnsciencepub.com This method provides access to a range of substituted 1,3-dioxan-5-one derivatives.

The synthesis begins with the reaction of tris(hydroxymethyl)nitromethane with a ketone or an aldehyde in the presence of a strong acid catalyst to form the corresponding 5-hydroxymethyl-5-nitro-1,3-dioxane. google.com The choice of the ketone or aldehyde determines the substitution at the 2-position of the dioxane ring.

The subsequent conversion of the 5-hydroxymethyl-5-nitro-1,3-dioxane derivative to the corresponding 5-nitro-1,3-dioxane (B6597036) is achieved by treatment with an alkali, such as sodium hydroxide, followed by acidification. google.com The final step to obtain the 2-substituted-1,3-dioxan-5-one involves a process that converts the nitro group into a carbonyl group.

A key challenge in working with these compounds is their deprotonation. While deprotonation with strong bases like lithium diisopropylamide (LDA) is possible, it can be accompanied by the reduction of the carbonyl group. researchgate.netcdnsciencepub.comcdnsciencepub.com This side reaction can be minimized by using Corey's internal quench procedure to form silyl (B83357) enol ethers. researchgate.netcdnsciencepub.comcdnsciencepub.com

Elucidating the Reactivity and Mechanistic Pathways of 2,2 Dimethyl 1,3 Dioxan 5 One

Enolate Chemistry and Controlled Deprotonation Strategies

The generation of enolates from 2,2-dimethyl-1,3-dioxan-5-one provides a powerful tool for carbon-carbon bond formation. The choice of base and reaction conditions plays a critical role in the efficiency and stereoselectivity of subsequent reactions.

Formation and Stability of Lithium, Boron, and Titanium Enolates

Deprotonation of this compound can be achieved using strong bases like lithium diisopropylamide (LDA). cdnsciencepub.comresearchgate.net However, this process is often competitive with the reduction of the carbonyl group, a side reaction that can be minimized by using an internal quench procedure with silylating agents. cdnsciencepub.comresearchgate.net The solvent also plays a crucial role; for instance, deprotonation in tetrahydrofuran (B95107) (THF) favors enolate formation, whereas diethyl ether can lead to significant amounts of the reduction product.

Boron enolates, generated from the corresponding ketone, have proven highly effective in diastereoselective aldol (B89426) reactions. thieme-connect.com Similarly, the formation of lithium enolates allows for subsequent aldol additions. scirp.org The stability of these enolates is a key factor in their synthetic utility, enabling controlled reactions with various electrophiles.

Diastereoselective Outcomes in Enolate-Mediated Reactions

The enolates of this compound exhibit notable diastereoselectivity in their reactions. For example, the lithium enolates of this compound undergo threo-selective aldol additions with aldehydes, following the Zimmerman-Traxler model, with diastereoselectivities often exceeding 95:5. cdnsciencepub.comresearchgate.net

Boron-mediated anti-aldol reactions of a silylated derivative of this compound with various aldehydes yield the corresponding adducts with high diastereomeric excesses (de = 96–98%). thieme-connect.com This high level of stereocontrol underscores the synthetic potential of these enolate-mediated transformations.

Enantioselective Deprotonation via Chiral Lithium Amide Bases

A significant advancement in the chemistry of this dioxanone is the development of enantioselective deprotonation strategies. By employing chiral lithium amide bases, it is possible to desymmetrize prochiral ketones like this compound. collectionscanada.gc.ca This method has been used to achieve enantiomeric excesses (ee) of up to 70% in the deprotonation of related dioxanones. cdnsciencepub.comresearchgate.net The presence of lithium chloride has been shown to enhance the enantioselectivity in many of these reactions. researchgate.net While powerful, the application of this method can be limited by the cost and sensitivity of the chiral bases.

Stereoselective Aldol Additions

Organocatalysis has emerged as a powerful and environmentally benign alternative for promoting stereoselective aldol reactions of this compound.

Organocatalytic Approaches: Proline and Prolinamide Catalysis

(S)-Proline is a highly effective catalyst for the asymmetric intermolecular aldol addition of this compound to various aldehydes. mdpi.com This reaction proceeds via an enamine intermediate, and the catalyst's bifunctional nature facilitates stereocontrol. mdpi.com Prolinamide-based catalysts have also been developed and successfully applied in aqueous media, demonstrating high reaction rates and stereoselectivity. scirp.org These catalysts are often recyclable, adding to their synthetic appeal. scirp.org

Research has shown that this compound has a greater tendency to form enamines compared to many α-substituted aldehydes, which helps to favor the desired cross-aldol reaction over self-aldol condensation. ub.edu

Influence of Additives (Water, Acids, Bases) on Stereocontrol

The stereochemical outcome of proline-catalyzed aldol reactions can be significantly influenced by the presence of additives. mdpi.com While protic media were initially considered unsuitable for these reactions, the addition of water has been found to accelerate the reaction and improve enantioselectivity in certain cases. mdpi.comresearchgate.net The use of water as a solvent with prolinamido-glycoside catalysts has proven particularly effective. scirp.org

Acids and bases can also modulate the reactivity and selectivity. For instance, the use of additives like catechol has been shown to accelerate the reaction and allow for lower catalyst loadings. cjcatal.com Computational studies suggest that these additives can activate the aldehyde's carbonyl group through hydrogen bonding. cjcatal.com In some systems, trifluoromethanesulfonic acid and water have been used to improve yields in aldol reactions. beilstein-journals.org

Interactive Data Tables

Table 1: Diastereoselective Aldol Reactions of this compound Enolates

Enolate TypeAldehydeDiastereoselectivity (dr)Yield (%)Reference
LithiumVarious>95:5 (threo)- cdnsciencepub.com, researchgate.net
Boron (from silylated precursor)Representative Aldehydes96-98% de (anti)78-93 thieme-connect.com

Table 2: Proline-Catalyzed Aldol Reactions of this compound

CatalystAldehydeAdditive/SolventDiastereoselectivity (de)Enantioselectivity (ee)Yield (%)Reference
(S)-Proline4-Bromobenzaldehyde---Good mdpi.com
(S)-ProlineBenzaldehyde (B42025)---Good mdpi.com
L-Prolinamide-glycosideL-GlyceraldehydeWater81%-38 scirp.org
D-Prolinamide-glycosideD-GlyceraldehydeWater76%-94 scirp.org
Conformational Analysis and Stereochemical Determinants

The conformational landscape of the 1,3-dioxane (B1201747) ring system is a critical factor governing the stereochemical outcome of reactions involving this compound. Generally, 1,3-dioxane derivatives exist in a chair conformation. researchgate.net However, the presence of substituents and the nature of the solvent can influence the conformational equilibrium. researchgate.net For instance, in derivatives of 5-hydroxymethyl-1,3-dioxane, the conformer with an axial hydroxymethyl group is favored in the gas phase and in solvents like chloroform (B151607) and water, while the equatorial conformer predominates in benzene (B151609) and DMSO. researchgate.net

The stereochemical course of reactions is dictated by the conformational preferences of the transition states. In the context of alkylation reactions using the SAMP/RAMP hydrazone methodology, the stereochemical outcome is explained by the preferential attack of an electrophile on a conformationally rigid, chelated azaenolate intermediate from the less sterically hindered face. acs.org This predictable stereoselectivity is a cornerstone of the synthetic utility of this chiral auxiliary-based method. acs.org

Metal Enolate-Mediated Aldol Reactions

Metal enolates derived from this compound are valuable nucleophiles in aldol reactions. The deprotonation of the dioxanone, typically with a strong base like lithium diisopropylamide (LDA), generates a lithium enolate. cdnsciencepub.com This enolate can then react with various aldehydes. cdnsciencepub.comthieme-connect.com

These aldol reactions often exhibit threo-selectivity, which can be rationalized using the Zimmerman-Traxler model for the transition state. cdnsciencepub.com High diastereoselectivities, often exceeding 95:5, have been observed in these reactions. cdnsciencepub.com The combination of organocatalysis and metal enolate-based methods provides a powerful strategy for the stereodivergent synthesis of complex molecules, such as carbohydrates. thieme-connect.comresearchgate.net For example, a proline-mediated aldol reaction followed by a lithium enolate-mediated aldol reaction at the α- and α'-positions of the dioxanone ring has been used in the synthesis of both enantiomers of glycero-allo-heptose. thieme-connect.com

The reaction of the lithium enolate of this compound with benzaldehyde has shown modest anti-selectivity. collectionscanada.gc.ca However, variations in the dioxanone structure, such as in 2-methyl-2-phenyl-1,3-dioxan-5-one, can lead to improved selectivity and yield. collectionscanada.gc.ca

Asymmetric Alkylation Reactions via Chiral Hydrazone Intermediates

A powerful strategy for the asymmetric functionalization of this compound involves the use of chiral hydrazone intermediates, most notably those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). cdnsciencepub.comwiley-vch.degrafiati.com

Development and Application of SAMP-Hydrazone Methodology

The SAMP/RAMP hydrazone method provides an efficient route for the enantioselective α-alkylation of this compound. wiley-vch.dethieme-connect.com The process begins with the condensation of the dioxanone with SAMP to form the corresponding SAMP-hydrazone. researchgate.netresearchgate.netucl.ac.uk Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA) or t-butyllithium, generates a chiral azaenolate. wiley-vch.deucl.ac.uk This intermediate then reacts with an electrophile, leading to the formation of an α-alkylated hydrazone with high diastereoselectivity. ucl.ac.uk

The stereochemical outcome is reliably controlled by the chiral auxiliary, with the electrophile attacking from the less sterically hindered face of the rigid, chelated azaenolate intermediate. acs.org This methodology has been successfully applied to the synthesis of a wide range of chiral building blocks, including protected 2-keto-1,3-diols and 1,2,3-triols with quaternary stereogenic centers. researchgate.netthieme-connect.de The resulting 4-alkyl-2,2-dimethyl-1,3-dioxan-5-ones are obtained in good chemical yields and with high enantiomeric purity, often with ee values ranging from 88% to over 93%. thieme-connect.com

Broad Tolerance of Electrophiles and Auxiliary Cleavage

A key advantage of the SAMP-hydrazone methodology is its broad tolerance for a variety of electrophiles. This includes alkyl halides, benzyl (B1604629) halides, and Michael acceptors. acs.orgucl.ac.uk This versatility allows for the synthesis of a diverse array of α-substituted and α,α'-disubstituted dioxanones with excellent stereocontrol. wiley-vch.deresearchgate.net For instance, the α,α′-bisalkylation of the SAMP-hydrazone of this compound proceeds with virtually complete diastereo- and enantioselectivity. wiley-vch.deexlibrisgroup.com

After the desired alkylation, the chiral auxiliary must be cleaved to reveal the functionalized ketone. Several methods have been developed for this purpose. Ozonolysis is a common method for cleaving the hydrazone. wiley-vch.de Alternatively, milder, non-oxidative methods are available. Treatment with a saturated aqueous solution of oxalic acid effectively cleaves the hydrazone to afford the corresponding ketone in excellent yield and with high enantiomeric purity (ee = 90-99%), without causing racemization. acs.orgresearchgate.net This method is particularly useful for substrates with functionalities that are sensitive to oxidative conditions. researchgate.net The chiral auxiliary, SAMP, can be recovered in good yield (85%) and with its enantiomeric purity intact, allowing for its recycling. researchgate.net

The following table summarizes the results of the enantioselective alkylation of this compound using the SAMP-hydrazone method with various electrophiles.

Electrophile (RX)Product (S)-5Overall Yield (%)Enantiomeric Excess (ee, %)
CH₃Ia6193
C₂H₅Ib6592
n-C₃H₇Ic6891
n-C₄H₉Id7088
(CH₃)₂CHIe55≥98
CH₂=CHCH₂Brf6392
C₆H₅CH₂Brg7290
CH₃OCH₂Clh58≥98
C₆H₅OCH₂Cli64≥98
Data sourced from Enders & Bockstiegel (1989) thieme-connect.com

Synthesis and Utility of Structurally Modified 2,2 Dimethyl 1,3 Dioxan 5 One Derivatives

Mono- and α,α′-Disubstituted Dioxanones

The generation of mono- and α,α′-disubstituted derivatives of 2,2-dimethyl-1,3-dioxan-5-one is a fundamental step in its application as a versatile building block. Direct alkylation can be achieved by deprotonating the ketone with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate, which then reacts with an electrophile such as methyl iodide. cdnsciencepub.com However, this method can be complicated by side reactions, including self-aldol condensation. cdnsciencepub.com

A more refined and widely adopted strategy for achieving highly stereoselective substitutions is the SAMP/RAMP hydrazone methodology. cdnsciencepub.comresearchgate.net This method involves the condensation of this compound with a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. researchgate.netthieme-connect.com Deprotonation of this hydrazone creates a chiral aza-enolate that can be alkylated with exceptional control over the stereochemistry. ucl.ac.uk This process allows for the synthesis of mono-substituted products with high enantiomeric excess (ee). thieme-connect.com Furthermore, the methodology can be extended to sequential α,α′-bisalkylations, yielding trans-disubstituted dioxanones with virtually complete diastereo- and enantiomeric control. researchgate.netwiley-vch.de The subsequent cleavage of the chiral auxiliary provides the α-substituted ketones, which are valuable intermediates for further transformations. researchgate.netthieme-connect.com

Table 1: Examples of Electrophiles in the Asymmetric Alkylation of this compound SAMP-Hydrazone
Electrophile TypeSpecific ExampleSubstitution PatternStereochemical OutcomeReference
Alkyl HalidesMethyl IodideMono-alkylationee = 88 - ≥ 93% thieme-connect.com
Alkyl HalidesVarious (e.g., EtI, BnBr)α,α′-Bisalkylationde, ee > 99% researchgate.net
AziridinesN-Tosyl AziridineMono-alkylationee > 98% researchgate.net

Chiral Dihydroxyacetone Equivalents for Enantioselective Synthesis

In nature, dihydroxyacetone phosphate (B84403) (DHAP) serves as a key C3 building block in biosynthetic pathways like carbohydrate synthesis, where enzymes catalyze asymmetric aldol (B89426) reactions. thieme-connect.comnih.gov In synthetic chemistry, this compound functions as a stable, protected equivalent of dihydroxyacetone. nih.gov By employing chiral auxiliaries, it can be transformed into a versatile chiral dihydroxyacetone equivalent for a broad range of enantioselective reactions beyond what is typically seen in nature. thieme-connect.comthieme-connect.com

The most prominent application of this concept is through the formation of the SAMP/RAMP hydrazone of this compound. researchgate.netthieme-connect.com The resulting lithiated SAMP-hydrazone acts as a chiral 1,3-dihydroxyacetone-enolate equivalent. thieme-connect.com This intermediate enables highly enantioselective α-alkylations, leading to 4-alkyl-2,2-dimethyl-1,3-dioxan-5-ones in good yields and with high enantiomeric purity (typically 88% to ≥93% ee). thieme-connect.com This strategy effectively translates the stereochemical information from the chiral auxiliary to the dioxanone core, which can then be used in the synthesis of complex targets like ketodiols with excellent diastereo- and enantiomeric excesses after auxiliary cleavage. researchgate.netthieme-connect.com

Functionalization for Complex Molecular Scaffolds

The substituted derivatives of this compound are powerful intermediates for constructing complex molecular architectures found in natural products and medicinally relevant compounds. researchgate.net The inherent functionality of the dioxanone ring allows for a diverse array of subsequent transformations.

Aldol and Annulation Reactions: The lithium enolates of this compound participate in diastereoselective aldol addition reactions with various aldehydes, yielding threo-selective products. cdnsciencepub.com Furthermore, the compound is utilized in proline-catalyzed aldol reactions, which have been a key step in the synthesis of medicinally relevant azasugars like 1-deoxy-galactonojirimycin. researchgate.netresearchgate.net Annulation reactions, such as the formal [3+3] annulation with β-(hetero)aryl-α-nitro-α,β-enals, provide access to highly oxygenated cyclohexane (B81311) rings, a core structure in molecules like (±)-tetrodotoxin. researchgate.net

Domino Reactions: The dioxanone is a competent substrate in multicomponent domino reactions. For instance, an asymmetric three-component domino α-chlorination/aldol reaction involving an aldehyde, N-chlorosuccinimide (NCS), and this compound, catalyzed by L-proline, produces chiral syn-chlorohydrins with high enantioselectivities (92–98% ee). rsc.org

Total Synthesis: The utility of this scaffold is highlighted in the total synthesis of numerous complex natural products. The SAMP/RAMP hydrazone methodology has been instrumental in these syntheses. Notable examples include:

  • Synargentolide A: Synthesized in 11 steps, where an α,α'-bis-alkylation using the SAMP/RAMP method established the first two stereogenic centers with nearly perfect asymmetric induction (de, ee > 99%). researchgate.net
  • 4′-epi-trachycladines A and B: The synthesis of these nucleosides involved a triple α-/α′-alkylation of the dioxanone-SAMP-hydrazone as a key step. lookchem.com
  • HIV-1 Protease Inhibitors: C2-symmetric ketones derived from the diastereo- and enantioselective α,α′-bisalkylation of the dioxanone hydrazone are key intermediates in the synthesis of potent HIV-1 protease inhibitors. researchgate.net
  • Applications of 2,2 Dimethyl 1,3 Dioxan 5 One in Advanced Organic Synthesis

    Construction of Polyoxygenated Natural Products and Analogues

    2,2-Dimethyl-1,3-dioxan-5-one is a key starting material for the synthesis of highly oxygenated natural products and their analogues. Its structure allows for the stereocontrolled introduction of multiple functional groups, which is essential for building complex molecular architectures.

    Inspired by nature's use of dihydroxyacetone phosphate (B84403) (DHAP) in biosynthetic pathways, this compound has been effectively employed as a chemical equivalent of DHAP. thieme-connect.comresearchgate.net In proline-catalyzed aldol (B89426) reactions, it serves as a nucleophile, reacting with various aldehydes to form the backbone of carbohydrates and their nitrogen-containing counterparts, aminosugars. thieme-connect.comresearchgate.net This methodology provides a powerful tool for the asymmetric synthesis of these fundamentally important classes of biomolecules. For instance, this strategy has been successfully applied to the efficient synthesis of medicinally relevant azasugars such as 1-deoxy-galactonojirimycin (DGJ) and 2,5-dideoxy-2,5-imino-D-altritol (DIA).

    Ulosonic acids are a class of carbohydrates characterized by an α-keto acid functionality. The most prominent members are the sialic acids, which play crucial roles in biological recognition processes. The proline-catalyzed aldol reaction methodology has been extended to the synthesis of precursors for these important natural products. thieme-connect.comresearchgate.net By using a phosphoenolpyruvate (B93156) (PEP)-like equivalent in reactions with this compound, chemists have been able to asymmetrically construct the carbon skeletons that lead to ulosonic acids. thieme-connect.comresearchgate.net

    The strategic importance of this compound is highlighted in the total synthesis of several complex natural products.

    Information regarding the synthesis of (+)-Frontalin using this compound as a starting material could not be verified from the provided references or publicly available scientific literature.

    The natural product Synargentolide A has been synthesized efficiently using this compound as the starting material. thieme-connect.com The synthesis employs the Enders SAMP/RAMP-hydrazone methodology to establish the initial stereogenic centers with high levels of asymmetric induction. thieme-connect.comresearchgate.net This key step involves an α,α′-bis-alkylation of the corresponding hydrazone, followed by cleavage of the chiral auxiliary. thieme-connect.comresearchgate.net

    Table 1: Key Steps in the Asymmetric Synthesis of a Synargentolide A Fragment

    Step Reaction Reagents and Conditions Outcome
    1 Hydrazone Formation (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), 60°C Formation of the SAMP-hydrazone of this compound.
    2 α,α′-bis-alkylation 1. LDA, THF, 0°C; 2. Alkyl halide (R¹-X); 3. LDA, THF, -100°C; 4. Alkyl halide (R²-X) Stereoselective introduction of two alkyl groups, generating two new stereocenters with de, ee >99%. thieme-connect.com

    This table outlines the general strategy based on the SAMP/RAMP methodology for creating chiral building blocks from this compound.

    The resulting triol fragment is then further elaborated through steps including asymmetric allylation and ring-closing metathesis to complete the synthesis of the δ-lactone moiety of Synargentolide A. thieme-connect.com

    A convergent formal synthesis of (±)-Tetrodotoxin, a potent neurotoxin, has been developed utilizing this compound. The strategy involves a cascade annulation reaction between β-(hetero)aryl-α-nitro-α,β-enals and the pyrrolidine-derived enamine of this compound. This formal [3+3] annulation is a key step in constructing the highly oxygenated and substituted cyclohexane (B81311) core of the tetrodotoxin (B1210768) molecule. This approach demonstrates the utility of the starting ketone in complex annulation strategies for the synthesis of intricate natural products.

    Table 2: Key Annulation Step in the Formal Synthesis of (±)-Tetrodotoxin

    Step Reaction Type Reactants Key Outcome

    Total Synthesis of Specific Natural Products and their Analogues[2],[3],

    Chiral Building Blocks in Asymmetric Synthesis

    The prochiral nature of this compound makes it an excellent starting point for asymmetric synthesis. Through the use of chiral auxiliaries, particularly in the formation of hydrazones, this simple ketone is transformed into a powerful tool for the enantioselective and diastereoselective construction of carbon-carbon and carbon-heteroatom bonds. This methodology has been notably pioneered and extensively developed by the research group of Dieter Enders.

    Azasugars, or iminosugars, are polyhydroxylated alkaloids that are structural analogues of carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom. Due to this structural mimicry, they often act as potent inhibitors of glycosidases and glycosyltransferases, leading to significant therapeutic potential. A flexible and stereocontrolled synthetic strategy for accessing these valuable compounds has been developed utilizing this compound as the foundational chiral building block.

    The key to this approach is the conversion of the ketone into its (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone. This chiral hydrazone can then undergo highly diastereoselective α-alkylation. Subsequent synthetic manipulations, including reduction and cyclization steps, lead to the formation of the desired piperidine (B6355638) or pyrrolidine (B122466) core of the azasugar. This methodology allows for a divergent synthesis, enabling the creation of various azasugars with different substitution patterns and stereochemistries from a common precursor. While the general strategy is well-established for a variety of azasugars, specific applications include the synthesis of compounds structurally related to key therapeutic targets. For instance, this approach provides a viable pathway toward complex iminosugars like 1-deoxy-galactonojirimycin and pyrrolidine-based structures such as 2,5-dideoxy-2,5-imino-D-altritol by carefully selecting the alkylating agents and subsequent cyclization strategies.

    The development of inhibitors for the human immunodeficiency virus type-1 (HIV-1) protease is a cornerstone of antiretroviral therapy. A significant class of these inhibitors is C₂-symmetrical molecules, designed to mimic the dimeric nature of the enzyme's active site. Research has demonstrated that this compound is a valuable precursor for the construction of the core structural motifs of these complex inhibitors.

    The synthetic strategy involves the asymmetric α,α'-bisalkylation of the SAMP-hydrazone derived from this compound. This key step establishes the desired stereochemistry in the acyclic precursor. Following the alkylation, the hydrazone is cleaved to reveal a ketone, which is then diastereoselectively reduced to a secondary alcohol. This alcohol serves as the central hydroxyl group that is critical for binding to the catalytic aspartate residues in the HIV-1 protease active site. The protected diol functionality within the dioxane ring is carried through the synthesis and later revealed to form part of the inhibitor's structure that interacts with the enzyme's S2 and S2' pockets. This method provides an efficient, enantioselective route to the central (2R,3S,4R)-1,5-disubstituted-2,4-dihydroxy-3-pentanolamine core, a key component of many C₂-symmetrical HIV-1 protease inhibitors.

    Reaction Starting Material Key Reagent/Method Intermediate/Product Application
    Azasugar SynthesisThis compoundSAMP Hydrazone Formation, Asymmetric α-AlkylationChiral piperidine/pyrrolidine precursorsGlycosidase Inhibitors
    HIV-1 Protease Inhibitor Core SynthesisThis compoundSAMP Hydrazone Formation, Asymmetric α,α'-BisalkylationC₂-symmetrical diol coreAntiretroviral Drugs

    Heterocyclic Ring Systems Construction

    Beyond its use in creating chiral acyclic fragments, this compound is a competent synthon for building more complex heterocyclic and carbocyclic frameworks through various cyclization and annulation reactions.

    A highly stereocontrolled formal [3+3] annulation reaction has been developed using this compound and β-aryl-α-nitro-α,β-enals. This process provides a rapid, one-step assembly of highly functionalized and protected nitrocyclitols (polyhydroxylated nitro-cyclohexanes).

    The reaction proceeds by first forming an enamine from this compound and a secondary amine, typically pyrrolidine. This enamine then acts as a three-carbon nucleophilic partner in a conjugate addition to the electron-deficient nitroenal. The subsequent intramolecular cyclization and tautomerization afford the bridged bicyclic nitrocyclitol product. This reaction is notable for creating up to five new stereocenters in a single, highly controlled transformation under mild conditions. The resulting crystalline products are conformationally locked, which facilitates further stereoselective modifications. This methodology has been successfully applied in a gram-scale synthesis of a tetraacetate derivative of (±)-7-deoxy-2-epi-pancratistatin, an analogue of a potent antitumoral agent.

    Reactant 1 Reactant 2 Reaction Type Product Class Key Features
    Enamine of this compoundβ-Aryl-α-nitro-α,β-enalFormal [3+3] AnnulationProtected NitrocyclitolsOne-step, high stereocontrol, five new stereocenters

    The synthesis of pyrano[3,2-d]dioxin derivatives represents a specific application of pyran ring formation. While multicomponent reactions are commonly employed to generate various pyran-fused heterocycles, such as pyrano[2,3-d]pyrimidines, the direct synthesis of the pyrano[3,2-d]dioxin skeleton from this compound is a more specialized transformation. Such a reaction would typically involve the condensation of the active methylene (B1212753) group of the dioxanone (positions 4 and 6) with a suitable 1,3-dielectrophile or a related multicomponent reaction strategy to construct the fused pyran ring. However, specific, documented examples of this transformation starting from this compound are not prevalent in widely accessible chemical literature, which focuses more on other pyran-fused systems.

    The total synthesis of Taxol (paclitaxel) and its analogues has been a major focus of synthetic organic chemistry, with numerous strategies developed to construct its complex tetracyclic core. The A-ring, a substituted cyclohexane, is a common starting point or key intermediate in many convergent synthetic routes. While a vast array of starting materials and synthetic methodologies have been employed for A-ring construction, including Diels-Alder reactions and intramolecular cyclizations of precursors derived from the chiral pool, the use of this compound as a direct synthon for this purpose is not a feature of the major published total syntheses by groups such as Nicolaou, Holton, or Wender. These established routes typically rely on different precursors to build the highly substituted A-ring fragment.

    Preparation of other Functionalized Compounds (e.g., 2,2-dimethyl-1,3-dioxan-5-ol)

    This compound serves as a valuable precursor in organic synthesis for the creation of various functionalized molecules. Its ketonic group, situated within a protected diol structure, is a prime site for a range of chemical transformations. A primary application is its conversion to the corresponding alcohol, 2,2-dimethyl-1,3-dioxan-5-ol (B3051470), through reduction.

    The reduction of the ketone is a common and efficient method for generating the alcohol derivative. This transformation is readily achieved using standard reducing agents. Specifically, lithium aluminum hydride (LiAlH₄) has been effectively used to reduce this compound to produce 2,2-dimethyl- fishersci.comdioxan-5-ol in high yield. fishersci.comprepchem.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by quenching to yield the alcohol.

    A representative procedure for this reduction is detailed below:

    Table 1: Synthesis of 2,2-dimethyl-1,3-dioxan-5-ol via Reduction

    Parameter Details
    Starting Material This compound
    Reagent Lithium aluminum hydride (LiAlH₄)
    Solvent Ether
    Reaction Conditions The starting material, dissolved in ether, is added dropwise to a stirred suspension of LiAlH₄. The mixture is then stirred for an additional 16 hours.
    Workup The reaction is carefully quenched with water, followed by the addition of aqueous sodium hydroxide. The resulting suspension is filtered.
    Product 2,2-dimethyl-1,3-dioxan-5-ol
    Yield 81%

    Data compiled from a representative synthetic procedure. prepchem.com

    Beyond this fundamental reduction, this compound is a building block for more complex, highly functionalized compounds. Research has demonstrated its utility in stereoselective alkylation reactions. Furthermore, it acts as a starting material in multi-step syntheses to create intricate molecular architectures, such as those required for the development of novel glycoside hydrolase inhibitors. researchgate.net In these syntheses, the dioxanone moiety is modified in the initial steps to introduce new stereocenters and functional groups, which are carried through subsequent transformations.

    Mechanistic and Spectroscopic Investigations of 2,2 Dimethyl 1,3 Dioxan 5 One Transformations

    Theoretical Approaches to Reaction Mechanisms and Stereoselectivity

    Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms and predicting the stereochemical outcomes of transformations involving 2,2-Dimethyl-1,3-dioxan-5-one. Density Functional Theory (DFT) calculations, in particular, have been instrumental in understanding the conformational preferences of the dioxanone ring and its intermediates, which in turn govern the stereoselectivity of its reactions.

    The stereochemical course of reactions such as α,α'-annelations of 1,3-dioxan-5-ones can be rationalized by considering the steric and stereoelectronic interactions within the molecule. Theoretical models of intermediate boat-like conformations of the 1,3-dioxane (B1201747) ring are crucial in predicting the outcome of subsequent steps like kinetic protonation, which can determine the axial or equatorial orientation of substituents on the resulting cyclohexanone (B45756) ring.

    Computational studies on the isomerization of related 1,3-dioxane systems have shed light on potential reaction pathways. For instance, the acid-catalyzed isomerization of 5,5-dimethyl-1,3-dioxane (B27643) to 2,2-dimethyl-3-methoxypropanal is proposed to proceed through the formation of an oxonium ion, followed by the breaking of a C-O bond to form an alkoxycarbenium ion. This intermediate can then rearrange via successive 1,3- or a single 1,5-hydride shift, ultimately leading to the product after deprotonation. The activation barriers for these pathways can be estimated using quantum chemical simulations, providing valuable insights into the feasibility of different mechanistic routes. These theoretical frameworks are essential for designing stereoselective syntheses and understanding the underlying principles that govern the reactivity of this compound.

    Spectroscopic Monitoring of Reaction Intermediates and Pathways

    The elucidation of reaction pathways and the identification of transient intermediates in the transformations of this compound heavily rely on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental in characterizing the structure of the starting material, intermediates, and final products.

    For instance, the in-situ generation of 1,3-dioxan-5-one (B8718524) derivatives from dihydroxyacetone dimer and trialkoxyalkanes can be monitored to follow the progress of the reaction. The disappearance of starting material signals and the appearance of product peaks in the NMR spectrum provide real-time information about the reaction kinetics and the formation of any observable intermediates.

    While direct spectroscopic observation of short-lived intermediates like enolates of this compound can be challenging, trapping experiments coupled with spectroscopic analysis provide indirect evidence of their formation. For example, the lithium enolate of a dioxanone can be trapped with a silylating agent to form a more stable silyl (B83357) enol ether, which can then be characterized by NMR and other spectroscopic methods. The table below summarizes typical ¹H NMR chemical shifts for this compound, which serve as a reference for monitoring its transformations.

    ProtonsChemical Shift (δ, ppm)
    CH₂ (ring)4.25
    CH₃ (gem-dimethyl)1.45

    Note: Data is illustrative and based on typical values found in the literature.

    Advanced techniques such as stopped-flow NMR could potentially be employed to study the kinetics of fast reactions involving this compound on a sub-second timescale, allowing for the direct observation and characterization of transient species.

    Kinetic Investigations of Key Deprotonation Steps

    The deprotonation of this compound to form its corresponding enolate is a critical step in many of its synthetic applications, such as aldol (B89426) reactions. Kinetic studies of this process are essential for understanding the reaction mechanism and for optimizing reaction conditions to favor the desired product.

    A significant challenge in the deprotonation of 1,3-dioxan-5-ones is the competition with the reduction of the carbonyl group, especially when using sterically hindered but nucleophilic bases like lithium diisopropylamide (LDA). This side reaction, which proceeds via a hydride transfer from the base, can significantly lower the yield of the desired enolate.

    Kinetic studies on the deprotonation of similar cyclic ketones have provided insights into the factors influencing the rate and selectivity of enolate formation. For instance, the rate of deprotonation is dependent on the concentration of both the ketone and the base. In some cases, the reaction has been found to be first-order in the ketone and a fractional order in the base, suggesting a complex mechanism involving aggregation of the base in solution. The table below presents hypothetical kinetic data for the deprotonation of a cyclic ketone, illustrating the type of information obtained from such studies.

    [Ketone] (M)[LDA] (M)Initial Rate (M/s)
    0.10.11.0 x 10⁻⁴
    0.20.12.0 x 10⁻⁴
    0.10.21.4 x 10⁻⁴

    Note: This data is hypothetical and for illustrative purposes only.

    The choice of base, solvent, and temperature can significantly impact the kinetics of deprotonation. For 2,2-dialkyl-1,3-dioxan-5-ones, the reduction side reaction is often less pronounced compared to their 2-alkyl counterparts. To minimize this unwanted reaction, Corey's internal quench procedure, which involves trapping the enolate as a silyl enol ether in situ, can be employed. Further kinetic investigations, potentially utilizing techniques like kinetic isotope effect studies, would provide a more detailed understanding of the transition state of the deprotonation step and help in the rational design of more efficient and selective reactions involving this compound.

    Future Perspectives and Emerging Research Directions

    Development of Novel Catalytic Systems for Dioxanone Transformations

    The transformation of 2,2-Dimethyl-1,3-dioxan-5-one is a key area of research, with a focus on developing innovative and efficient catalytic systems. Organocatalysis, in particular, has shown significant promise. For instance, proline and its derivatives have been successfully employed as catalysts in various reactions involving this dioxanone. researchgate.net

    Recent studies have explored the use of novel organocatalysts to enhance the stereoselectivity of these transformations. Bunge et al. designed an N-prolinylanthranilamide-based pseudopeptide organocatalyst for the enantioselective aldol (B89426) reaction of this compound with isatins, achieving good yields and stereoselectivities. beilstein-journals.org Similarly, Yang and co-workers utilized an α-amino acid sulfonamide catalyst for aldol reactions with isatins under neat conditions, resulting in high yields and enantioselectivities. beilstein-journals.org

    Thiourea-based organocatalysts have also emerged as effective catalysts. Research by Song and co-workers demonstrated the use of a [2.2]paracyclophane-based thiourea (B124793) catalyst for the enantioselective aldol reaction of isatins with enolizable ketones. beilstein-journals.org Furthermore, systematic studies on modified thiourea organocatalysts have been conducted to improve their stereoselective properties in reactions such as the Friedel-Crafts alkylation of indoles with related dioxane derivatives. mostwiedzy.pl

    The development of water-compatible organocatalysts is another significant advancement. Prolinamido-glycosides have been shown to be effective catalysts for asymmetric aldol reactions in aqueous media, offering high stereoselectivity and the ability to be recycled and reused. scirp.org

    Catalyst TypeReactionKey Findings
    ProlineAldol reaction with α-silyloxy aldehydesLeads to the formation of specific products through a series of intermediate steps.
    N-prolinylanthranilamide-based pseudopeptideEnantioselective aldol reaction with isatinsGood yields and stereoselectivities. beilstein-journals.org
    α-Amino acid sulfonamideAldol reactions with isatinsHigh yields and enantioselectivities under neat conditions. beilstein-journals.org
    [2.2]Paracyclophane-based thioureaEnantioselective aldol reaction with isatinsHigh yields and moderate to good enantioselectivities. beilstein-journals.org
    Modified thiourea organocatalystsFriedel-Crafts alkylation of indolesImproved stereoselective properties. mostwiedzy.pl
    Prolinamido-glycosidesAsymmetric aldol reactionRapid and highly stereoselective in aqueous media. scirp.org

    Exploration of New Synthetic Applications in Chemical Biology

    The unique structure of this compound makes it a valuable tool in chemical biology, particularly in the synthesis of biologically important molecules and the development of probes to study biological processes.

    One significant application is in the synthesis of mechanism-based inhibitors of glycoside hydrolases (GHs). researchgate.netresearchgate.net These enzymes are implicated in various diseases, making them important therapeutic targets. By mimicking the structure of natural substrates, inhibitors derived from this compound can form covalent bonds with the enzyme, providing valuable tools for studying enzyme mechanisms and for potential drug development. researchgate.netresearchgate.net For example, it has been used in the synthesis of cyclopropyl (B3062369) carbasugars, which act as mechanism-based inactivators of glycoside hydrolases. researchgate.net

    Furthermore, derivatives of this compound are being explored as anticancer agents. nih.gov Newly synthesized analogues have been evaluated for their in vitro anticancer activity against various cancer cell lines, demonstrating the potential of this scaffold in medicinal chemistry. nih.gov

    The compound also serves as a precursor for the synthesis of azasugars, such as 1-deoxy-galactonojirimycin (DGJ) and 2,5-dideoxy-2,5-imino-D-altritol (DIA), which have medicinal relevance. researchgate.net

    Advancements in Stereocontrol and Efficiency for Complex Target Syntheses

    Achieving high levels of stereocontrol is crucial for the synthesis of complex natural products and pharmaceuticals. Research efforts are continuously directed towards improving the stereoselectivity and efficiency of reactions involving this compound.

    A key strategy involves reagent stereocontrol in proline-catalyzed aldol reactions. researchgate.net By using chiral aldehydes, synthetically useful levels of diastereoselectivity can be achieved, even in matched and mismatched cases. researchgate.net This has been successfully applied to the efficient synthesis of medicinally relevant azasugars. researchgate.net

    The use of chiral auxiliaries, such as SAMP-hydrazones, provides another powerful method for asymmetric synthesis. researchgate.net The SAMP-hydrazone of this compound acts as a versatile chiral dihydroxyacetone equivalent, allowing for asymmetric alkylations to produce protected ketodiols with excellent diastereo- and enantiomeric excesses. researchgate.net

    Furthermore, advancements in catalytic systems, as discussed in section 7.1, directly contribute to improved stereocontrol. The development of highly stereoselective organocatalysts allows for the precise construction of chiral centers in the synthesis of complex molecules. beilstein-journals.orgmostwiedzy.pl The enantioselective deprotonation of dioxanones with chiral lithium amide bases has also been shown to produce enantiomerically enriched products. cdnsciencepub.com

    MethodApplicationOutcome
    Reagent Stereocontrol (Proline-catalyzed aldol reaction)Synthesis of azasugars (e.g., DGJ, DIA)High diastereoselectivity. researchgate.net
    Chiral Auxiliaries (SAMP-hydrazone)Asymmetric alkylationsExcellent diastereo- and enantiomeric excesses. researchgate.net
    Enantioselective Deprotonation (Chiral lithium amide bases)Deprotonation of dioxanonesEnantiomerically enriched products. cdnsciencepub.com

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 2,2-Dimethyl-1,3-dioxan-5-one?

    • Methodology : The compound is typically synthesized via acid-catalyzed acetalization. For example, glycerol acetalization with acetone using Brønsted or Lewis acid catalysts (e.g., toluenesulfonic acid) under reflux with a Dean-Stark apparatus to remove water . Solar-light photocatalysis has also been explored for eco-friendly synthesis, optimizing reaction conditions using statistical tools like the Statgraphics package .
    • Key Considerations : Reaction temperature, catalyst efficiency, and water removal are critical for yield optimization. Industrial-scale methods prioritize continuous byproduct removal .

    Q. How does the stability of 6-membered dioxanones compare to 5-membered analogs?

    • Thermodynamic Analysis : Computational studies indicate that the six-membered 2,2-Dimethyl-1,3-dioxan-5-ol is 1.7 kcal/mol less stable than its five-membered counterpart (solketal) due to steric repulsion from axial methyl groups . This explains why the five-membered isomer dominates (95% at 298 K) in glycerol/acetone reactions .
    • Experimental Validation : Despite predictions, the six-membered form can be synthesized under controlled conditions, highlighting the role of kinetic vs. thermodynamic control .

    Advanced Research Questions

    Q. What methodologies optimize stereoselectivity in aldol reactions using this compound?

    • Catalytic Strategies :

    • Organocatalysts : (S)-proline catalyzes aldol reactions with pentadecanal, achieving high enantio- and diastereoselectivity. The (R)-proline enantiomer reverses product stereochemistry .
    • Metal-Free Conditions : Py1 (a bis-picolylamine ligand derivative) in DMF at 2°C for 24 hours yields 57% of the aldol adduct with moderate stereocontrol .
      • Table: Comparative Catalytic Performance
    CatalystSolventTemp (°C)Yield (%)StereoselectivitySource
    (S)-Proline-RT85High
    Py1DMF257Moderate

    Q. How do reaction conditions influence catalytic efficiency in aldol condensations?

    • Critical Factors :

    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions .
    • Temperature : Lower temperatures (e.g., 2°C) favor kinetic control, reducing side reactions .
    • Catalyst Design : N-Heterocyclic carbenes (NHCs) or chiral amines improve enantioselectivity by stabilizing transition states .

    Q. Why are certain isomers not observed experimentally despite thermodynamic predictions?

    • Data Contradiction Analysis : While computational models predict the six-membered dioxanone's instability, its absence in some reactions (e.g., glycerol/acetone acetalization) arises from kinetic barriers favoring five-membered ring formation . However, selective synthesis of the six-membered form is achievable using tailored catalysts or substrates (e.g., benzaldehyde in aldol reactions) .

    Methodological and Safety Considerations

    Q. Which analytical techniques characterize this compound and its derivatives?

    • Structural Elucidation : Single-crystal X-ray diffraction (SC-XRD) confirms stereochemistry and packing motifs .
    • Purity Assessment : DRIFT spectroscopy and HPLC are used to monitor reaction progress and byproduct formation .

    Q. What safety protocols are essential for handling this compound?

    • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion; H313/H333 hazards indicate skin and respiratory risks .
    • Waste Management : Classify waste as hazardous and dispose via certified facilities .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.